molecular formula C18H24N2O4 B073157 4-Piperidinocyclohexyl p-nitrobenzoate CAS No. 1532-14-5

4-Piperidinocyclohexyl p-nitrobenzoate

Cat. No.: B073157
CAS No.: 1532-14-5
M. Wt: 332.4 g/mol
InChI Key: RPEZKQMDZRGSNQ-UHFFFAOYSA-N
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Description

4-Piperidinocyclohexyl p-nitrobenzoate is a synthetic ester derivative of p-nitrobenzoic acid, characterized by a cyclohexyl group substituted with a piperidine ring at the 4-position. The p-nitrobenzoate moiety is a common structural motif in organic and medicinal chemistry due to its electron-withdrawing nitro group, which enhances electrophilic reactivity and stabilizes intermediates in substitution reactions . These studies provide a foundation for inferring the properties of this compound.

Properties

CAS No.

1532-14-5

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

(4-piperidin-1-ylcyclohexyl) 4-nitrobenzoate

InChI

InChI=1S/C18H24N2O4/c21-18(14-4-6-16(7-5-14)20(22)23)24-17-10-8-15(9-11-17)19-12-2-1-3-13-19/h4-7,15,17H,1-3,8-13H2

InChI Key

RPEZKQMDZRGSNQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Other CAS No.

1532-14-5

Synonyms

4-Piperidinocyclohexyl p-nitrobenzoate

Origin of Product

United States

Comparison with Similar Compounds

Chemical Reactivity and Solvolysis Kinetics

The solvolysis behavior of p-nitrobenzoate esters is highly dependent on the steric and electronic effects of their substituents. For example:

  • trans-6-(Phenylthio)-2-cyclohexenyl p-nitrobenzoate (3b) exhibited a 10-fold acceleration in solvolysis rates compared to its cis isomer due to sulfur participation stabilizing the transition state .
  • tert-Butyl p-nitrobenzoate showed lower solvolysis rates, attributed to steric hindrance from the bulky tert-butyl group, which impedes nucleophilic attack .

Table 1: Comparative Solvolysis Rates of p-Nitrobenzoate Esters

Compound Solvolysis Rate (k, s⁻¹) Key Structural Feature Reference
trans-6-(PhS)-cyclohexenyl ester 5.2 × 10⁻⁵ Sulfur participation
cis-4-(PhS)-cyclohexenyl ester 5.0 × 10⁻⁶ No sulfur participation
tert-Butyl p-nitrobenzoate 1.8 × 10⁻⁷ Steric hindrance

However, the piperidine’s nitrogen may participate in intramolecular interactions, altering reactivity pathways .

Table 2: Catalytic Efficiency of Crown Ethers in p-Nitrobenzoate Esterification

Crown Ether Relative Rate Constant (k) Reference
Oxydimethylenebis(15-crown-5) 1.00
Dicyclohexano-18-crown-6 0.85
18-Crown-6 0.72

The piperidine moiety in 4-piperidinocyclohexyl p-nitrobenzoate may act as a weak base, facilitating deprotonation steps in its synthesis, though this requires experimental validation.

Table 3: DNA-Binding Affinity of p-Nitrobenzoate Derivatives

Compound DNA-Binding Mode Key Observation Reference
[Co(H₂O)₄(p-NO₂C₆H₄COO)₂]·2H₂O Intercalation Reduced electrophoretic mobility

The cyclohexyl-piperidine group could modulate lipophilicity, enhancing membrane permeability in biological systems compared to simpler esters like ethyl p-nitrobenzoate .

Structural Analogs and Derivatives

Ethyl 4-nitrobenzoate derivatives (e.g., ethyl 4-nitrocinnamate, ethyl 4-tert-butyl-3-iodobenzoate) exhibit diverse applications, from photolabile protecting groups to intermediates in drug synthesis . The piperidinocyclohexyl variant’s larger size may improve thermal stability but reduce solubility in polar solvents.

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